molecular formula C13H11ClF3N5O B2760001 1-(3-Chloro-5-(trifluoromethyl)-2-pyridinyl)-N-((dimethylamino)methylene)-1H-pyrazole-4-carboxamide CAS No. 321526-16-3

1-(3-Chloro-5-(trifluoromethyl)-2-pyridinyl)-N-((dimethylamino)methylene)-1H-pyrazole-4-carboxamide

Cat. No.: B2760001
CAS No.: 321526-16-3
M. Wt: 345.71
InChI Key: MDZSZKUCSNPRCS-FBCYGCLPSA-N
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Description

Trifluoromethylpyridines (TFMP) and its derivatives are widely used in the agrochemical and pharmaceutical industries . The biological activities of TFMP derivatives are thought to be due to the combination of the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety .


Synthesis Analysis

The synthesis of trifluoromethylpyridines has been a topic of interest in recent years . Protodeboronation of alkyl boronic esters has been reported as a method for the synthesis of certain compounds .


Molecular Structure Analysis

The trifluoromethyl group is strongly electron-withdrawing, which can influence the properties of the compound .


Chemical Reactions Analysis

The chemical reactions involving trifluoromethylpyridines are diverse and can lead to a variety of products .


Physical and Chemical Properties Analysis

The physical and chemical properties of trifluoromethylpyridines are influenced by the presence of the trifluoromethyl group and the pyridine moiety .

Scientific Research Applications

Synthesis and Chemical Behavior

The chemical behavior and synthesis process of compounds related to 1-(3-Chloro-5-(trifluoromethyl)-2-pyridinyl)-N-((dimethylamino)methylene)-1H-pyrazole-4-carboxamide have been explored extensively. For example, microwave-assisted synthesis has been utilized to create new pyrazolopyridines with notable antioxidant, antitumor, and antimicrobial activities (El‐Borai et al., 2013). Another study focused on the functionalization reactions of pyrazole-3-carboxylic acid, leading to the formation of pyrazole-3-carboxamide and other derivatives through reactions with 2,3-diaminopyridine, showcasing the compound's versatility in creating heterocyclic structures (Yıldırım et al., 2005).

Antitumor and Antimicrobial Activities

Significant research has been directed towards the evaluation of derivatives for their antitumor and antimicrobial activities. One study synthesized carboxamide derivatives of benzo[b][1,6]naphthyridines, demonstrating potent cytotoxic effects against various cancer cell lines, highlighting the potential of such compounds in cancer therapy (Deady et al., 2003). Moreover, novel pyrazolopyrimidines derivatives were synthesized and showed significant anticancer and anti-5-lipoxygenase agents, indicating a broad spectrum of biological activities (Rahmouni et al., 2016).

Material Science Applications

In material science, the synthesis of novel soluble fluorinated polyamides containing pyridine and sulfone moieties demonstrates the application of such compounds in creating materials with unique properties, such as high glass transition temperatures and low dielectric constants, suitable for advanced technological applications (Liu et al., 2013).

Molecular Interactions and Mechanisms

The molecular interactions and mechanisms of related compounds have also been studied, including the detailed examination of antagonist activities at specific receptors. For example, the molecular interaction of an antagonist with the CB1 cannabinoid receptor was explored through conformational analysis and comparative molecular field analysis (CoMFA), providing insights into the compound's binding and activity at the molecular level (Shim et al., 2002).

Future Directions

It is expected that many novel applications of trifluoromethylpyridines will be discovered in the future .

Properties

IUPAC Name

1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N-(dimethylaminomethylidene)pyrazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11ClF3N5O/c1-21(2)7-19-12(23)8-4-20-22(6-8)11-10(14)3-9(5-18-11)13(15,16)17/h3-7H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDZSZKUCSNPRCS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C=NC(=O)C1=CN(N=C1)C2=C(C=C(C=N2)C(F)(F)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11ClF3N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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